molecular formula C19H17N5O B7707135 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

Número de catálogo: B7707135
Peso molecular: 331.4 g/mol
Clave InChI: YEXPYMQMXVAQMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Mecanismo De Acción

Target of Action

The primary targets of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide are currently unknown. The compound is a derivative of the pyrazoloquinoline system , which has been associated with a wide range of pharmacological properties . .

Biochemical Pathways

The compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline , but the downstream effects of this compound on biochemical pathways remain to be determined.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is its selectivity for the P2X3 ion channel, which reduces the risk of off-target effects. It is also effective in reducing pain in various animal models of chronic pain, making it a promising candidate for further development. One limitation of this compound is its relatively short half-life, which may limit its efficacy in some patients.

Direcciones Futuras

There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of research is the development of new formulations of this compound that can improve its bioavailability and half-life. Finally, there is a need for further clinical studies to evaluate the efficacy of this compound in other types of chronic pain, such as fibromyalgia and chronic low back pain.
Conclusion
This compound is a promising new drug for the treatment of chronic pain. Its selectivity for the P2X3 ion channel and good safety profile make it an attractive candidate for further development. Preclinical and clinical studies have shown promising results, and there are several potential future directions for its development. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy in other types of chronic pain.

Métodos De Síntesis

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form a pyrazoloquinoline intermediate. This intermediate is then reacted with methyl iodide to form the desired product, this compound. The final step involves the purification of the product using various techniques, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in various animal models of chronic pain, including neuropathic pain and inflammatory pain. Clinical studies have also shown promising results, with this compound demonstrating significant pain relief in patients with post-herpetic neuralgia and painful diabetic neuropathy.

Propiedades

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(10-13-7-4-6-12(2)16(13)21-18)17(23-24)22-19(25)14-8-5-9-20-11-14/h4-11H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXPYMQMXVAQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.